methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate
Description
Chemical Structure and Properties Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate is an ester derivative of 4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid (CAS: 59256-45-0). Its molecular formula is C₁₂H₁₅NO₄, with a molar mass of 237.25 g/mol. Key properties include:
- Melting Point: 166.5°C (acid form) .
- Density: 1.244 g/cm³ (predicted).
- pKa: 4.73 ± 0.10 (acid form), indicative of moderate acidity due to the oxo and amino groups .
Synthesis and Characterization The compound is synthesized via nucleophilic substitution or coupling reactions, often involving methyl 4-chloro-4-oxobutanoate as a precursor. Characterization typically employs NMR spectroscopy (¹H and ¹³C) and elemental analysis to confirm purity (≥95% as per industry standards) .
Properties
IUPAC Name |
methyl 4-(4-ethoxyanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-18-11-6-4-10(5-7-11)14-12(15)8-9-13(16)17-2/h4-7H,3,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHCQZLSCDFGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate typically involves the reaction of 4-ethoxyaniline with methyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial production methods also focus on minimizing waste and optimizing resource utilization to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The ethoxyphenyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups into the ethoxyphenyl moiety .
Scientific Research Applications
Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-[(4-Methylphenyl)amino]-4-oxobutanoate
- Molecular Formula: C₁₂H₁₅NO₃.
- Molar Mass : 221.26 g/mol.
- Key Differences :
Methyl 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoate
- Molecular Formula: C₁₃H₁₇NO₃.
- Molar Mass : 235.28 g/mol.
Methyl 4-[[4-(2-Methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate (3b)
- Molecular Formula : C₁₅H₁₅N₃O₃S.
- Molar Mass : 317.36 g/mol.
- Key Differences :
Ethyl 4-[2-(4-Methoxyphenyl)acetohydrazido]-4-oxobutanoate
- Molecular Formula : C₁₅H₁₉N₃O₅.
- Molar Mass : 321.33 g/mol.
- Key Differences: Hydrazide functional group introduces additional hydrogen-bonding sites, altering solubility and reactivity compared to the simpler amino-oxobutanoate structure .
4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid
Comparative Data Table
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Substituent |
|---|---|---|---|---|
| Methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate | C₁₂H₁₅NO₄ | 237.25 | 166.5 (acid form) | 4-Ethoxyphenyl |
| Methyl 4-[(4-methylphenyl)amino]-4-oxobutanoate | C₁₂H₁₅NO₃ | 221.26 | N/A | 4-Methylphenyl |
| Methyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate | C₁₃H₁₇NO₃ | 235.28 | N/A | 2,5-Dimethylphenyl |
| Methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate | C₁₅H₁₅N₃O₃S | 317.36 | 162–165 | Thiazole ring |
| 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid | C₁₀H₈FNO₃ | 209.17 | N/A | 2-Fluorophenyl |
Structural and Functional Implications
Substituent Effects on Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
